(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone
Description
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is a methanone derivative featuring a 3-aminophenyl group and a 4-methylpiperidine moiety linked via a carbonyl bridge. The meta-substituted amino group on the phenyl ring and the methylated piperidine ring contribute to its unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
(3-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHVSLHODTKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588348 | |
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915908-51-9 | |
| Record name | (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Coupling Approach
The most common and direct method involves coupling a 4-methylpiperidin-1-yl ketone intermediate with a 3-aminophenyl compound via amide bond formation.
Step 1: Preparation of 4-methylpiperidin-1-yl ketone intermediate
This intermediate can be synthesized by acylation of 4-methylpiperidine with an appropriate acyl chloride or ester derivative. For example, 1-methylpiperidine-4-carboxylic acid derivatives can be converted to the corresponding acid chloride using reagents like thionyl chloride, followed by reaction with amines or other nucleophiles.Step 2: Coupling with 3-aminophenyl derivative
The 3-aminophenyl moiety is introduced by reacting the ketone intermediate with 3-aminophenyl compounds under amide coupling conditions. This can be facilitated by coupling agents or direct condensation under controlled conditions.Solvents and Bases:
Environmentally friendly solvents such as methanol or ethanol are preferred over toxic solvents like dimethylformamide (DMF). Bases such as alkali hydroxides (e.g., potassium hydroxide) or alkali alkoxides (e.g., potassium tert-butoxide) are used instead of toxic amines like piperidine to improve safety and reduce environmental impact.Reaction Conditions:
Typical reaction temperatures range from 50 to 100°C, with reaction times optimized to maximize yield and purity. The process can be conducted in one or two steps depending on the intermediates' stability and reactivity.
Alternative Synthetic Routes
Hydrogenation of Nitro Precursors:
In some related syntheses, nitro-substituted phenyl ketones are reduced to the corresponding amines using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere). This method is useful when starting from nitro precursors to obtain the 3-aminophenyl group.Curtius Rearrangement and Carbamate Formation:
For related compounds, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine has been employed to generate amine intermediates, which can then be coupled to form the target amide. This method offers good yields and purity but is more complex and less commonly applied to this specific compound.Grignard Reagent Methodology:
For the preparation of related piperidinyl ketones, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) have been used to form the ketone moiety under mild conditions, avoiding cryogenic temperatures required by lithium reagents.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Amide Coupling with Alkali Bases | Uses methanol/ethanol solvents, alkali bases | High yield (~77%), environmentally friendly solvents and bases | Requires careful control of reaction conditions |
| Hydrogenation of Nitro Precursors | Catalytic hydrogenation with Pd/C | High purity, straightforward reduction | Requires handling of hydrogen gas and catalysts |
| Curtius Rearrangement | One-pot rearrangement with DPPA | Good yield and purity | More complex, phosphorous salt impurities |
| Grignard Reagent Approach | Formation of ketone intermediate via Grignard | Mild conditions, avoids cryogenics | Requires handling of moisture-sensitive reagents |
Research Findings and Optimization
A patented method improved the synthesis by replacing toxic solvents (DMF) and bases (piperidine) with methanol/ethanol and alkali hydroxides or alkoxides, resulting in higher chemical purity and a shorter synthesis route.
The yield of the key amide coupling step was reported at approximately 77%, with improvements in solvent and base choice enhancing environmental and economic aspects.
Hydrogenation methods for related compounds demonstrated good yields (~70%) and high purity, with the product crystallizing out upon cooling, facilitating isolation.
The use of Grignard reagents for ketone formation allows ambient temperature reactions, simplifying scale-up and reducing equipment costs.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvents | Methanol, Ethanol, Tetrahydrofuran | Environmentally friendly preferred |
| Bases | KOH, Potassium tert-butoxide, NaOEt | Avoid toxic amines like piperidine |
| Temperature | 50–100°C | Optimized for yield and purity |
| Reaction Time | Several hours (e.g., 12–20 h) | Monitored by HPLC or TLC |
| Yield | ~70–77% | Dependent on method and purification |
| Purification | Crystallization, filtration, chromatography | Ensures high chemical purity |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich 3-aminophenyl group facilitates electrophilic substitution. Key reactions include:
Nitration
- Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
- Product : 3-Amino-5-nitrophenyl derivatives.
- Yield : ~70–80% under controlled conditions .
Halogenation
- Reagents : Bromine (Br₂) in acetic acid (CH₃COOH).
- Product : 3-Amino-5-bromophenyl derivatives.
- Selectivity : Para to the amino group dominates due to steric hindrance from the piperidinyl group .
Reduction Reactions
The carbonyl and aromatic amine groups participate in reduction pathways:
Carbonyl Reduction
- Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Product : (3-Aminophenyl)(4-methylpiperidinyl)methanol.
- Yield : ~85–90% .
Nitro Group Reduction
- Reagents : Zinc (Zn) and ammonium chloride (NH₄Cl) in ethanol (C₂H₅OH) at 80°C.
- Product : Primary amine derivatives (e.g., intermediates in anticancer drug synthesis).
- Yield : 86% .
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Carbonyl Reduction | LiAlH₄ | THF, 0°C | Alcohol | 90% | |
| Nitro Reduction | Zn/NH₄Cl | Ethanol, 80°C | Amine | 86% |
Amine Oxidation
- Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.
- Product : Nitroso or nitro derivatives, depending on stoichiometry .
- Challenges : Over-oxidation to nitro groups requires careful control .
Piperidine N-Oxidation
- Reagents : m-Chloroperbenzoic acid (mCPBA).
- Product : Piperidine N-oxide derivatives.
- Application : Enhances solubility for pharmacological studies .
Buchwald–Hartwig Amination
- Catalyst : Palladium acetate (Pd(OAc)₂) with BINAP ligand.
- Substrates : Aryl halides or nitroarenes.
- Product : Biaryl amines or heterocyclic derivatives.
- Yield : 60–75% under optimized conditions .
Suzuki–Miyaura Cross-Coupling
- Catalyst : Rhodium (Rh) complexes with chiral ligands.
- Substrates : Boronic acids (e.g., aryl or vinyl).
- Product : 3-Substituted tetrahydropyridines with >90% enantiomeric excess (ee) .
Curtius Rearstirngement
- Reagents : Diphenylphosphoryl azide (DPPA) and triethylamine.
- Product : Isocyanate intermediates, converted to carbamates .
- Yield : 60–70% .
Piperidine Ring Functionalization
- Reagents : Alkyl halides (e.g., methyl iodide).
- Product : Quaternary ammonium salts at the piperidine nitrogen .
Tubulin Polymerization Inhibition
- Structural Analogs : Derivatives with IC₅₀ values of 30–50 nM against cancer cell lines.
- Key Modification : Introduction of halogen or methoxy groups at the 5-position of the phenyl ring .
| Compound | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| ARAP 22 | 5-Bromo | 50 | Tubulin |
| ARAP 27 | 5-Methoxy | 30 | Cancer cells |
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone exhibit potential antidepressant effects. The compound's structure, featuring an amino group attached to a phenyl ring and a piperidine moiety, is believed to influence its interaction with neurotransmitter systems. Preliminary studies suggest that derivatives of this compound may modulate serotonin and norepinephrine levels, which are critical in the treatment of depression.
Anticancer Activity
The piperidine framework present in this compound has been associated with various anticancer activities. For instance, studies have shown that piperidine derivatives can inhibit the growth of several cancer cell lines. A notable investigation demonstrated that modifications to the piperidine structure could enhance antiproliferative effects against leukemia cells . The specific mechanisms involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
Inhibition of SARS-CoV-2
Recent research has explored the potential of this compound and its derivatives as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies have indicated that this compound can effectively bind to the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication . The binding affinity and stability of these complexes were assessed through molecular dynamics simulations, revealing promising results that warrant further in vitro analysis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds has highlighted how variations in functional groups can significantly alter biological activity. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | Similar amino and carbonyl groups | Different piperazine ring may alter biological activity |
| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)]methanone | Contains a pyrazole ring instead of a phenyl group | Potential anti-inflammatory properties |
| (3-Aminobenzoyl)(4-methylpiperidin-1-yl)acetamide | Acetamide instead of methanone | May exhibit different pharmacokinetic profiles |
These comparisons illustrate how slight modifications can lead to distinct pharmacological profiles, emphasizing the importance of SAR studies in drug development.
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that are crucial for producing derivatives with enhanced activity. Methods include nucleophilic substitutions and coupling reactions that allow for the introduction of various functional groups to optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Ring System Variations
Para- vs. Meta-Aminophenyl Derivatives
- (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (): The para-aminophenyl group enhances electronic conjugation compared to the meta-substituted target compound.
- (4-Aminophenyl)piperidin-1-ylmethanone (): The para-aminophenyl group and unmodified piperidine ring result in a less sterically hindered structure. Lower basicity compared to piperazine analogs may reduce interaction with charged biological targets .
- 3,3'-Diaminobenzophenone (): A bis(3-aminophenyl)methanone lacks the piperidine ring but demonstrates how dual amino groups enhance intermolecular hydrogen bonding, increasing thermal stability (decomposition >250°C) .
Piperidine vs. Piperazine Derivatives
- (3,4-Dimethoxyphenyl)(4-methyl-1-piperidinyl)methanone (): Dimethoxy substituents on the phenyl ring improve lipophilicity, as evidenced by FTIR peaks at 1631 cm⁻¹ (C=O stretch) and NMR signals for methoxy groups (δ 3.90 ppm). Piperidine’s single nitrogen atom reduces basicity compared to piperazine derivatives, affecting pharmacokinetics .
Physicochemical Properties
Key Observations :
- Bulky substituents (e.g., adamantane in ) reduce solubility but enhance binding to hydrophobic targets .
Biological Activity
(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone, also known as MPMPM, is a chemical compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol. The compound features an amino group attached to a phenyl ring and a piperidine moiety, which contributes to its biological activities.
1. Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including MPMPM, as inhibitors of viral proteases, particularly against SARS-CoV-2. A study utilized molecular docking and molecular dynamics simulations to evaluate the binding affinity of MPMPM to the main protease (Mpro) of SARS-CoV-2. The results indicated that MPMPM exhibited promising binding interactions, suggesting its potential as a therapeutic agent against COVID-19 .
2. Anticancer Potential
Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to MPMPM can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have shown that piperidine derivatives can affect the Akt signaling pathway, leading to apoptosis in breast cancer cells .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated that piperidine compounds exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these activities were reported to range from 0.0039 to 0.025 mg/mL for certain derivatives .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Protease Inhibition : The compound's structure allows it to bind effectively to viral proteases, inhibiting their function and thereby preventing viral replication.
- Cell Signaling Modulation : MPMPM influences critical cell signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
- Microbial Growth Inhibition : The compound disrupts microbial cell wall synthesis or function, leading to the inhibition of bacterial and fungal growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone | Similar amino and carbonyl groups | Different piperazine ring may alter biological activity |
| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)]methanone | Contains a pyrazole ring instead of a phenyl group | Potential anti-inflammatory properties |
| (3-Aminobenzoyl)(4-methylpiperidin-1-yl)acetamide | Acetamide instead of methanone | May exhibit different pharmacokinetic profiles |
This table illustrates how variations in the chemical structure can lead to differing biological activities among related compounds.
Case Studies and Research Findings
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- COVID-19 Therapeutics : A study focusing on novel piperidine derivatives demonstrated their potential as inhibitors against SARS-CoV-2 protease, prompting further investigation into their clinical applications .
- Cancer Treatment : Research has shown that piperidine compounds can effectively inhibit tumor growth in various cancer models by modulating key signaling pathways associated with cell survival and proliferation .
- Antimicrobial Efficacy : In vitro evaluations have confirmed that certain piperidine derivatives possess significant antibacterial activity against common pathogens, suggesting their potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
